Enterotoxin STp (E. coli)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enterotoxin STp, produced by enterotoxigenic Escherichia coli, is a heat-stable toxin that plays a crucial role in causing diarrhea. This toxin is a significant virulence factor for enterotoxigenic Escherichia coli, which is a common cause of acute diarrheal disease in humans and animals . Enterotoxin STp is known for its ability to bind to specific receptors in the intestinal lining, leading to the secretion of electrolytes and water, which results in diarrhea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enterotoxin STp is synthesized in vivo as a 72-amino-acid residue precursor. This precursor undergoes cleavage to generate the mature enterotoxin STp, which consists of the 18 carboxy-terminal amino acid residues . The synthesis involves the substitution of methionine residues by oligonucleotide-directed site-specific mutagenesis to confirm the production of the 72-amino-acid residue precursor .

Industrial Production Methods: The industrial production of enterotoxin STp involves the use of recombinant DNA technology. The gene encoding the enterotoxin is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under controlled conditions to produce the enterotoxin, which is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Enterotoxin STp primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. These interactions are crucial for its binding to specific receptors in the intestinal lining .

Common Reagents and Conditions: The production and purification of enterotoxin STp involve the use of reagents such as oligonucleotides for site-specific mutagenesis, and chromatographic media for purification .

Major Products Formed: The major product formed from the synthesis of enterotoxin STp is the mature 18-amino-acid residue toxin, which is responsible for its biological activity .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Vaccine Development

- Current Research : Vaccines targeting STp are being developed to provide immunity against ETEC infections, especially in children in endemic regions. For instance, a candidate vaccine containing multiple ETEC antigens, including a mutated STp toxoid, has shown promise in inducing protective immunity in animal models .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of vaccines that include STp among other antigens to combat severe diarrheal diseases caused by ETEC .

-

Diagnostic Tools

- Molecular Detection : Advanced PCR techniques have been employed to differentiate between ETEC strains producing STp and those producing other toxins. This molecular approach enhances the accuracy of diagnosing ETEC infections in clinical settings .

- Epidemiological Studies : Research has utilized STp detection to study the epidemiology of ETEC infections across different geographical regions, revealing insights into strain prevalence and associated symptoms .

-

Understanding Pathogenesis

- Mechanistic Studies : Investigations into how STp interacts with intestinal cells have provided insights into its pathogenic mechanisms, including its effects on intestinal permeability and immune responses. For example, studies have indicated that STp can alter tight junction protein distribution, leading to increased intestinal permeability .

- Animal Models : Animal studies have demonstrated the impact of STp on gut microbiota and immune modulation, contributing to a better understanding of its role in diarrheal diseases .

Case Studies

- Epidemiological Surveillance : A longitudinal study followed children in Guinea-Bissau to assess the incidence of ETEC infections, identifying significant associations between STp-producing strains and severe diarrhea episodes. The study highlighted the need for targeted interventions in high-risk populations .

- Outbreak Investigation : An outbreak linked to contaminated food revealed multiple serotypes of ETEC, including those producing STp. This case underscored the importance of rapid diagnostic methods for effective outbreak management and public health response .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Vaccine Development | Development of vaccines incorporating STp | Induction of protective antibodies in animal models |

| Diagnostic Tools | Use of PCR for strain differentiation | Enhanced diagnostic accuracy for ETEC infections |

| Pathogenesis Research | Mechanistic studies on intestinal interactions | Alteration of tight junctions by STp |

| Epidemiological Studies | Tracking incidence rates in specific populations | High prevalence of STp strains linked to diarrhea |

Wirkmechanismus

Enterotoxin STp exerts its effects by binding to the guanylyl cyclase C receptor on the apical membrane of intestinal epithelial cells . This binding activates the receptor, leading to an increase in intracellular cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in the opening of chloride channels, causing the secretion of chloride ions into the intestinal lumen. This ion secretion is followed by the movement of water, leading to diarrhea .

Vergleich Mit ähnlichen Verbindungen

Enterotoxin STp is similar to other heat-stable enterotoxins produced by enterotoxigenic Escherichia coli, such as enterotoxin STa. Both enterotoxin STp and enterotoxin STa bind to the guanylyl cyclase C receptor

Biologische Aktivität

Enterotoxin STp, produced by enterotoxigenic Escherichia coli (ETEC), is a significant contributor to gastrointestinal diseases, particularly diarrhea in children and travelers in endemic regions. This article explores the biological activity of STp, including its mechanisms of action, structural characteristics, and implications for health and disease.

Overview of Enterotoxin STp

Enterotoxin STp is a heat-stable peptide consisting of 18 amino acids, which plays a crucial role in the pathogenicity of ETEC strains. It is classified under two major subtypes of heat-stable enterotoxins: STh and STp. While STh is predominantly associated with human infections, STp has been traditionally linked to porcine sources but is also implicated in human diarrhea cases.

The primary mechanism through which STp exerts its biological effects involves binding to the guanylyl cyclase C (GC-C) receptor located on the intestinal epithelial cells. This interaction stimulates the production of cyclic guanosine monophosphate (cGMP), leading to alterations in electrolyte and fluid transport across the intestinal epithelium, which results in diarrhea.

- Binding Affinity : The binding of STp to GC-C activates downstream signaling pathways that enhance fluid secretion and inhibit absorption, contributing to the pathophysiology of diarrhea.

Structural Characteristics

Research has elucidated the structural features of STp that are critical for its biological activity:

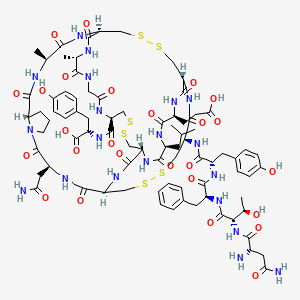

- Disulfide Bonds : The structure contains three intramolecular disulfide linkages that stabilize its conformation.

- Toxic Domain : The carboxy-terminal 14 residues are essential for enterotoxicity, showing significant homology with endogenous peptides like guanylin and uroguanylin .

- Structural Analysis : X-ray crystallography has revealed that STp adopts a right-handed spiral conformation with inherent flexibility at junctions between structural segments .

Diarrheal Disease Association

A study conducted across various geographical locations (Bangladesh, Egypt, Guatemala) found that ETEC strains producing STp were commonly isolated from diarrheal cases. The results indicated that while both STh and STp strains were prevalent, the clinical significance of STp was notable in certain regions .

Vaccine Development Implications

The development of vaccines targeting enterotoxins like STp has garnered attention due to their role in diarrheal diseases. Recent research efforts have focused on creating effective immunogenic candidates by utilizing mutant forms of ST that retain immunogenic properties while reducing toxicity .

Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIKRCUENCODK-MSQIXQTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H110N20O26S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1972.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.